3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Retinoic Acid Receptors (RARs) and RORC2: RARs are a class of nuclear receptors that play a crucial role in various biological processes, including cell differentiation and development. RORC2 is an orphan receptor, meaning its natural ligand is unknown, but it shares some structural similarities with RARs.()

Investigated as a RORC2 Inverse Agonist

Research suggests that 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide may act as an inverse agonist for RORC2. Inverse agonists bind to a receptor and block its natural function or even induce the opposite effect. In the case of RORC2, this could potentially have therapeutic applications in conditions where RORC2 activity is excessive.()

Potential Applications

Studies have explored the potential use of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide in various diseases where RORC2 activity might be a contributing factor. These include:

- Inflammatory diseases: RORC2 is expressed in certain immune cells, and its inhibition could potentially modulate inflammatory responses.()

- Autoimmune diseases: Similar to the concept in inflammatory diseases, RORC2 modulation might offer therapeutic possibilities in conditions like psoriasis or rheumatoid arthritis, where the immune system attacks healthy tissues.

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a synthetic compound that acts as a selective inverse agonist for the retinoic acid receptor-related orphan receptor C2 (RORC2). This receptor is implicated in various autoimmune diseases due to its role in regulating the production of interleukin-17 (IL-17), a pro-inflammatory cytokine. The compound is characterized by its complex structure, featuring a cyano group, a benzamide moiety, and a pyrrolopyridine framework, which contribute to its biological activity and selectivity against other related receptors like RORA and RORB .

IPR-429 acts as an inverse agonist for RORC2. Unlike agonists which activate the receptor, inverse agonists bind to the receptor and prevent the natural agonist from exerting its effect []. In the case of RORC2, this leads to decreased production of interleukin-17 (IL-17), a key proinflammatory cytokine involved in autoimmune diseases [].

Studies suggest that IPR-429 binds to a specific pocket in the ligand binding domain of RORC2, inducing a conformational change that hinders the interaction with natural coactivators, thereby preventing the transcription of IL-17 genes [].

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has demonstrated significant biological activity as an inverse agonist of RORC2. In preclinical studies, it effectively reduced IL-17 production in T helper 17 cells, which are crucial in the pathogenesis of autoimmune diseases. The compound has shown good oral bioavailability and metabolic stability, making it a promising candidate for therapeutic applications in treating conditions such as psoriasis and other inflammatory disorders .

The synthesis of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves several key steps:

- Formation of the Pyrrolopyridine Core: This is typically achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups: The cyano and trifluoromethyl groups are introduced via electrophilic aromatic substitution or nucleophilic addition methods.

- Amide Bond Formation: The final step involves coupling the pyrrolopyridine derivative with an isobutyrylpiperidine to form the amide linkage.

These steps require careful control of reaction conditions to optimize yield and purity .

The primary application of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide lies in its potential use as a therapeutic agent for autoimmune diseases. Its ability to selectively inhibit IL-17 production positions it as a candidate for treating conditions such as:

- Psoriasis

- Rheumatoid arthritis

- Multiple sclerosis

Furthermore, its selectivity for RORC2 over other nuclear receptors may reduce side effects associated with broader-spectrum immunosuppressants .

Interaction studies have shown that this compound binds effectively to RORC2, leading to a conformational change that stabilizes the receptor in an inactive state. Molecular docking simulations suggest that specific interactions between the compound's functional groups and amino acid residues within the receptor's binding pocket are crucial for its potency and selectivity. These studies highlight the importance of structural features in determining biological activity and guide further optimization efforts .

Several compounds share structural similarities with 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide and exhibit varying degrees of activity against RORC2 or related receptors. Notable examples include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| SR1078 | Contains benzoxazepine moiety | Agonist for RORα and RORγ |

| PF-06747711 | Similar pyrrolopyridine structure | Selective RORγt inverse agonist |

| GSK2981278 | Indole-based structure | Modulates IL-17 production |

These compounds differ primarily in their structural components and binding affinities, highlighting the unique design of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide that enhances its selectivity and efficacy against RORC2 compared to others .

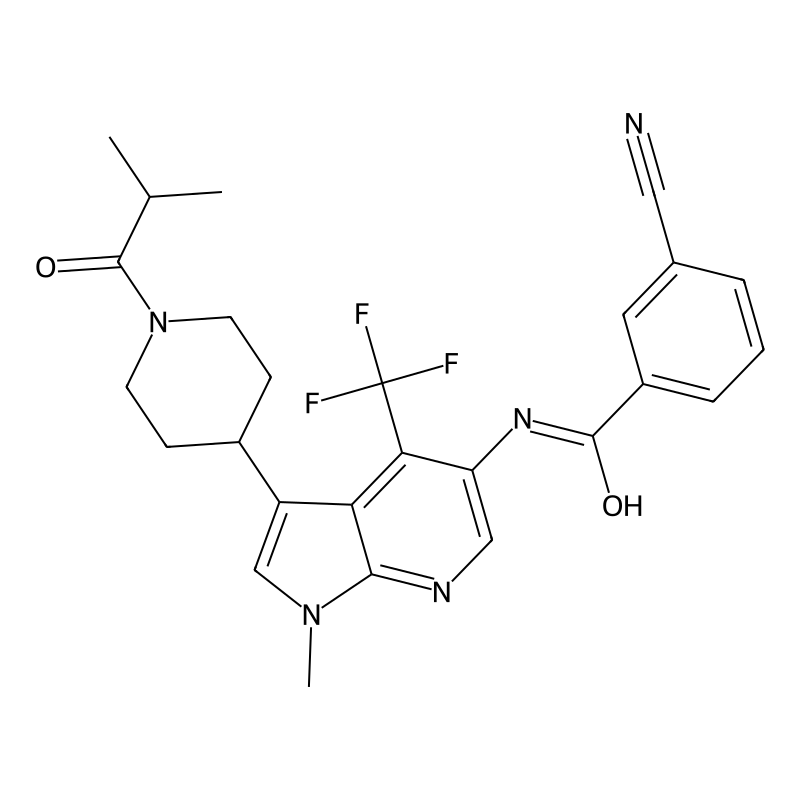

Molecular Structure of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a complex heterocyclic compound featuring multiple distinct structural motifs [2]. The molecule contains a pyrrolo[2,3-b]pyridine core scaffold, which serves as the central structural framework [2]. This core is substituted at the 1-position with a methyl group and at the 4-position with a trifluoromethyl group [1] [5]. The 3-position bears a 1-isobutyrylpiperidin-4-yl substituent, while the 5-position is functionalized with a 3-cyanobenzamide moiety [2] [5].

The pyrrolo[2,3-b]pyridine scaffold represents a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring at the 2,3-positions [2]. The presence of the trifluoromethyl group at the 4-position significantly influences the electronic properties of this heterocyclic system [2]. The piperidine ring adopts a chair conformation and is connected to the core through a carbon-carbon bond at the 3-position of the pyrrolo[2,3-b]pyridine [2]. The isobutyryl group provides an acyl substituent on the piperidine nitrogen, contributing to the molecule's overall three-dimensional structure [2].

The benzamide portion of the molecule features a cyano group at the meta position relative to the amide functionality [2]. This cyano substituent plays a crucial role in the compound's binding properties and functional activity [2]. The amide bond connecting the benzene ring to the pyrrolo[2,3-b]pyridine core exhibits a specific torsional angle that deviates from planarity due to steric constraints [2].

Physicochemical Properties

Molecular Weight and Formula

The molecular formula of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is C₂₆H₂₆F₃N₅O₂ [1] [3] [5]. The compound has a molecular weight of 497.51 grams per mole [1] [3] [6]. The presence of three fluorine atoms from the trifluoromethyl group contributes significantly to the molecular mass and influences the compound's physicochemical characteristics [2].

The compound is assigned the Chemical Abstracts Service registry number 1892576-58-7 [1] [3] [5]. The International Union of Pure and Applied Chemistry name for this compound is 3-cyano-N-[1-methyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]-4-(trifluoromethyl)pyrrolo[2,3-b]pyridin-5-yl]benzamide [5] [6].

Lipophilicity and Absorption Distribution Metabolism Excretion Characteristics

The compound exhibits significant lipophilic character with a measured logarithm of distribution coefficient at physiological pH of 3.7 [2]. This lipophilicity value places the molecule in a range that is favorable for membrane permeability while maintaining aqueous solubility for biological applications [2]. The trifluoromethyl substituent contributes substantially to this lipophilic character, increasing the logarithm of distribution coefficient by approximately 1.7 units compared to the corresponding methyl analogue [2].

The compound demonstrates good metabolic stability in human liver microsomes with a clearance rate of less than 8 microliters per minute per milligram of protein [2]. This favorable metabolic profile represents a significant improvement over earlier structural analogues that exhibited much higher clearance rates [2]. The metabolic stability is attributed to specific structural modifications that avoid the main metabolic sites while preserving biological activity [2].

Solubility characteristics show that the compound is soluble in dimethyl sulfoxide at concentrations of 2 milligrams per milliliter, producing clear solutions [6]. The compound exhibits limited water solubility, which is consistent with its lipophilic nature [9]. This solubility profile is typical for compounds in this chemical class and supports the compound's suitability for biological evaluation [9].

Stability Properties

The compound demonstrates favorable stability characteristics under standard storage conditions [3] [6]. Recommended storage conditions include maintaining the compound in a dry environment at temperatures between 2 to 8 degrees Celsius [3] [6]. Under these conditions, the compound maintains its integrity and purity for extended periods [3].

The presence of the trifluoromethyl group contributes to the compound's chemical stability by providing resistance to metabolic degradation [2]. This electron-withdrawing group influences the electronic distribution within the molecule, affecting both its stability and biological activity [2]. The compound exhibits stability in various organic solvents commonly used in pharmaceutical research, including dimethyl sulfoxide and acetonitrile [6] [10].

Physical appearance of the compound is described as a white to beige powder, indicating good solid-state stability [3] [6]. The compound maintains its crystalline form under normal laboratory conditions, which is important for reproducible biological testing and analytical characterization [3].

Structural Isomers and Related Compounds

The development of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involved extensive exploration of structural analogues and isomers [2]. The pyrrolo[2,3-b]pyridine core can be varied by changing the position and nature of the nitrogen atoms within the bicyclic system [2]. Alternative heterocyclic cores that have been investigated include pyrrolo[3,2-b]pyridine, pyrrolo[2,3-c]pyridine, and pyrrolo[3,2-d]pyrimidine scaffolds [2].

The 4-position substituent on the pyrrolo[2,3-b]pyridine core has been systematically varied to include methyl, isopropyl, methoxy, and trifluoromethyl groups [2]. Each of these substitutions produces distinct compounds with different physicochemical properties and biological activities [2]. The trifluoromethyl variant represents the optimal substitution pattern for this position [2].

Structural analogues with different piperidine amide substituents have been synthesized and evaluated [2]. These include compounds with methyl, ethyl, isopropyl, cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl groups replacing the isobutyryl substituent [2]. The structure-activity relationships for these analogues demonstrate that the size and hydrophobic nature of this substituent significantly influence biological potency [2].

The benzamide portion of the molecule has also been subject to structural modification [2]. Analogues with different substitution patterns on the benzene ring, including methoxy, fluoro, chloro, and methyl substituents, have been prepared and characterized [2]. The 3-cyano substitution pattern represents the optimal configuration for this portion of the molecule [2].

Computational Analysis of Electronic Structure

Torsional Energy Profiles

Computational analysis of torsional energy profiles provides critical insights into the conformational preferences of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide [2]. The rotation around the C4-C5-N-C dihedral angle, which connects the pyrrolo[2,3-b]pyridine core to the benzamide substituent, exhibits distinct energy barriers and minima [2]. The trifluoromethyl substituent at the 4-position significantly influences this torsional profile compared to other substituents [2].

The energy profile for the trifluoromethyl-substituted compound shows that the bound conformation observed in crystallographic studies requires minimal energetic penalty [2]. The trifluoromethyl group creates an unfavorable dipole interaction with the amide carbonyl when the molecule adopts certain conformations, thereby favoring the biologically active conformation [2]. This conformational bias represents a key design feature that enhances the compound's biological activity [2].

Computational modeling indicates that the trifluoromethyl group imparts a rotational barrier that is intermediate between hydrogen and larger alkyl substituents [2]. The calculated energy difference between conformational states shows that the trifluoromethyl substitution provides optimal energetic preferences for the bioactive conformation [2]. This analysis explains the superior potency observed for the trifluoromethyl analogue compared to other 4-position substituents [2].

Conformational Analysis

Detailed conformational analysis of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide reveals the three-dimensional arrangement that is critical for its biological function [2]. The molecule adopts a specific conformation where the benzamide substituent is oriented at a dihedral angle of approximately 113 degrees relative to the pyrrolo[2,3-b]pyridine plane [2]. This non-planar arrangement is essential for optimal binding to the target receptor [2].

The piperidine ring system adopts a chair conformation with the isobutyryl substituent in an equatorial position [2]. The piperidine ring is positioned at a dihedral angle of 133 degrees relative to the pyrrolo[2,3-b]pyridine core [2]. This specific geometric arrangement is stabilized by the 4-trifluoromethyl substituent, which influences the conformational preferences of the entire molecule [2].

Conformational analysis indicates that the 4-trifluoromethyl group not only affects the orientation of the benzamide substituent but also influences the preferred conformation of the piperidine ring [2]. The trifluoromethyl substituent creates a conformational restriction that favors the bioactive form of the molecule [2]. This conformational control represents a sophisticated design strategy that maximizes the compound's biological effectiveness while maintaining favorable physicochemical properties [2].

The synthesis of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide represents a complex multi-step synthetic endeavor requiring sophisticated methodologies for the construction of the pyrrolo[2,3-b]pyridine scaffold, introduction of the trifluoromethyl substituent, and formation of the benzamide linkage with piperidine functionalization.

Synthetic Routes to Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine core structure serves as the central heterocyclic framework in the target compound. Multiple synthetic approaches have been developed to access this scaffold, with particular emphasis on regioselective functionalization and efficient synthetic transformations [1] [2].

One-Pot N-Methylation/Iodination Reactions

The one-pot N-methylation/iodination reaction represents a highly efficient methodology for the simultaneous introduction of the N-methyl substituent and the iodine functionality at the 3-position of the pyrrolo[2,3-b]pyridine ring system. This transformation is particularly valuable as it allows for the preparation of key intermediates that can subsequently undergo cross-coupling reactions [1] [2].

The methodology involves treatment of 5-nitro-1H-pyrrolo[2,3-b]pyridine with potassium carbonate and iodomethane in dimethylformamide at elevated temperatures. The reaction proceeds through initial deprotonation of the pyrrole nitrogen followed by alkylation with iodomethane, concurrent with iodination at the 3-position. The nitro group at the 5-position serves multiple functions: it activates the pyrrole ring toward electrophilic substitution, provides a synthetic handle for subsequent transformations, and can be reduced to an amino group for amide bond formation [1] [2].

The reaction conditions typically involve heating the starting material with 2 equivalents of potassium carbonate and 1.5 equivalents of iodomethane in dimethylformamide at 80°C for 4 hours. The use of N-iodosuccinimide as an iodinating agent facilitates the concurrent introduction of iodine at the 3-position. This methodology has been successfully applied to various pyrrolo[2,3-b]pyridine derivatives, providing access to 3-iodo-1-methyl-5-nitro-pyrrolo[2,3-b]pyridine intermediates in good yields [1] [2].

Cross-Coupling Strategies

Cross-coupling reactions, particularly Suzuki-Miyaura coupling, play a crucial role in the construction of the final molecular framework. The iodinated pyrrolo[2,3-b]pyridine intermediates serve as excellent electrophilic coupling partners for reaction with organoborane nucleophiles [3] [4] [5].

The Suzuki cross-coupling of 3-iodo-pyrrolo[2,3-b]pyridine derivatives with N-Boc-tetrahydropyridine-4-boronic acid pinacol ester represents a key transformation in the synthetic sequence. This reaction employs palladium tetrakis(triphenylphosphine) as the catalyst, potassium carbonate as the base, and a mixed solvent system of dimethoxyethane, ethanol, and water. The reaction is typically conducted at 70°C for 16 hours, providing excellent yields of the coupled products [1] [3] [4].

The choice of palladium catalyst is critical for achieving optimal reactivity and selectivity. Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4] has proven particularly effective for these transformations, likely due to its ability to undergo facile oxidative addition with the aryl iodide and subsequent transmetalation with the boronic ester. The use of a mixed aqueous-organic solvent system facilitates the solubility of both the organic substrates and the inorganic base, while also promoting the transmetalation step [3] [4] [5].

Alternative palladium catalysts such as Pd(OAc)2 with phosphine ligands including RuPhos, SPhos, and XPhos have also been employed successfully in related transformations. The choice of ligand can significantly influence the reaction outcome, particularly with respect to reaction rate and functional group tolerance [3] [6].

Benzamide Formation and Piperidine Functionalization

The formation of the benzamide linkage and functionalization of the piperidine ring represent crucial steps in the synthesis that require careful consideration of reaction conditions and protecting group strategies [1] [13] [14].

The benzamide formation is typically accomplished through amide coupling reactions between the amino-functionalized pyrrolo[2,3-b]pyridine intermediate and 3-cyanobenzoic acid or its activated derivatives. Several coupling methodologies have been employed, including the use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with diisopropylethylamine, or the direct reaction with 3-cyanobenzoyl chloride in the presence of a tertiary amine base [1] [13] [14].

The HATU-mediated coupling approach involves treatment of the amino-substituted pyrrolo[2,3-b]pyridine with 3-cyanobenzoic acid in the presence of HATU and diisopropylethylamine in dichloromethane. This methodology provides excellent yields and minimizes racemization concerns. The reaction typically proceeds at room temperature over 12-16 hours, providing the desired benzamide products in high purity [13] [14].

Alternative approaches involve the use of acid chlorides, which provide rapid amide bond formation but require careful handling due to their moisture sensitivity. Treatment of the amino substrate with 3-cyanobenzoyl chloride in the presence of triethylamine or diisopropylethylamine in dichloromethane at 0°C to room temperature provides the benzamide products efficiently [15] [16] [17].

The piperidine functionalization involves sequential deprotection and acylation steps. The N-Boc-protected piperidine intermediate undergoes deprotection using hydrochloric acid in dioxane, followed by acylation with isobutyryl chloride to provide the final target compound. The deprotection reaction is typically conducted at room temperature for 2-4 hours, while the subsequent acylation requires the presence of a tertiary amine base to neutralize the hydrochloric acid generated [1] [13].

Optimization of Synthetic Efficiency

Parallel Synthetic Approaches

Parallel synthesis methodologies have been extensively employed to optimize reaction conditions and explore structure-activity relationships efficiently. These approaches allow for the simultaneous evaluation of multiple reaction parameters, including solvent systems, temperature conditions, reagent stoichiometry, and reaction times [18] [19] [20].

The implementation of parallel synthesis typically involves the use of multi-well reaction blocks or automated liquid handling systems. For the synthesis of pyrrolo[2,3-b]pyridine derivatives, parallel approaches have been particularly valuable for optimizing the cross-coupling reactions and amide bond formation steps. Arrays of reactions can be conducted simultaneously, allowing for rapid identification of optimal conditions [18] [19].

Automated liquid handling systems enable precise control over reagent addition and reaction monitoring. These systems are particularly valuable for screening reaction conditions where small changes in stoichiometry or concentration can significantly impact reaction outcomes. The use of miniaturized reaction vessels also reduces reagent consumption and waste generation, making the optimization process more sustainable [20] [21].

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for improving the efficiency and safety of synthetic transformations, particularly for reactions involving hazardous reagents or extreme conditions [22] [23] [24].

The application of flow chemistry to the synthesis of heterocyclic compounds offers several advantages, including enhanced heat and mass transfer, improved reaction control, and the ability to conduct multi-step sequences without isolation of intermediates. For the synthesis of pyrrolo[2,3-b]pyridine derivatives, flow chemistry has been particularly valuable for the trifluoromethylation reactions, which benefit from the precise temperature control and efficient mixing provided by microreactor systems [10] [22] [23].

Continuous flow reactors enable the safe handling of hazardous trifluoromethylating reagents by minimizing the reaction volume and providing precise control over reaction parameters. The enhanced heat transfer capabilities of microreactors also allow for the use of higher temperatures and shorter residence times, leading to improved reaction efficiency [10] [23].

Multi-step flow processes can be designed to conduct sequential transformations without intermediate workup, significantly reducing the overall process time and improving atom economy. For example, the reduction of nitro groups followed by immediate amide coupling can be conducted in a telescoped flow sequence, eliminating the need for isolation and purification of the intermediate amine [22] [23].

Purification and Characterization Methods

The purification and characterization of intermediates and final products require sophisticated methodologies due to the complex nature of the target molecules and the presence of multiple functional groups [25] [26] [27].

Chromatographic purification represents the primary method for obtaining pure compounds. Silica gel column chromatography using gradient elution with hexanes and ethyl acetate provides effective separation of most intermediates. The elution conditions must be carefully optimized to achieve adequate resolution while minimizing decomposition of acid-sensitive or base-sensitive functionalities [25] [27].

Preparative high-performance liquid chromatography (HPLC) is employed for final purification, particularly when high purity is required for biological evaluation. Reverse-phase HPLC using acetonitrile-water gradients with trifluoroacetic acid additive provides excellent separation and recovery of the target compounds. The use of mass spectrometry detection allows for real-time monitoring of the purification process [26] [27].

Crystallization and recrystallization techniques are employed when possible to obtain compounds in high purity. The selection of appropriate solvent systems is critical for achieving effective crystallization while maintaining compound stability. Common solvent systems include ethanol-water, dichloromethane-hexanes, and acetonitrile-diethyl ether mixtures [25] [27].

Structural characterization relies primarily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Proton NMR spectroscopy in deuterated chloroform or dimethyl sulfoxide provides detailed structural information, while carbon-13 NMR confirms the carbon framework. Two-dimensional NMR experiments, including correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), are employed for complete structural assignment of complex intermediates [25] [26] [28].

High-resolution mass spectrometry provides accurate mass determination and elemental composition confirmation. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) techniques are commonly employed, with the choice depending on the ionization characteristics of the specific compound [26] [27].

The analytical methods must be validated to ensure accuracy and reproducibility. This includes determination of detection limits, quantification limits, linearity ranges, and precision parameters. For pharmaceutical applications, the analytical methods must comply with regulatory guidelines and demonstrate suitable specificity, accuracy, and robustness [27] [29].